molecular formula C6H5N3O2S B2444992 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid CAS No. 96356-06-8

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid

Cat. No.: B2444992
CAS No.: 96356-06-8
M. Wt: 183.19
InChI Key: XPVBUTIMBWWGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid is an organic compound belonging to the class of imidazo[2,1-b][1,3,4]thiadiazole derivatives. It is a colorless and water-soluble compound with a molecular weight of 183.19 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid typically involves the reaction of 2-amino-1,3,4-thiadiazoles with various compounds. One efficient method includes the recyclization of imidazo[2,1-b][1,3,4]thiadiazoles during their reaction with arylacetylenes in the presence of t-BuOK under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid and its derivatives have been studied for various applications:

    Anti-inflammatory and Analgesic Agents: Derivatives have shown potential as anti-inflammatory, analgesic, and antipyretic agents.

    Antibacterial Agents: Some derivatives exhibit significant antibacterial activity against various microorganisms.

    Pharmaceutical Research: The compound has been evaluated for its potential as an angiotensin II receptor antagonist, showing promising results.

    Agrochemicals: Derivatives have been explored for their fungicidal activity, highlighting their relevance in developing new agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory pathways, leading to anti-inflammatory effects. In pharmaceutical applications, the compound may act as an antagonist to specific receptors, thereby modulating physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also contain the thiadiazole moiety and have been studied for their fungicidal activity.

Uniqueness

2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its derivatives have shown a broad spectrum of activities, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c1-3-8-9-2-4(5(10)11)7-6(9)12-3/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBUTIMBWWGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96356-06-8
Record name 2-methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.